molecular formula C10H14N2O B8771240 4-Pyridinamine, 2-(tetrahydro-2H-pyran-4-yl)- CAS No. 848580-48-3

4-Pyridinamine, 2-(tetrahydro-2H-pyran-4-yl)-

Cat. No. B8771240
CAS RN: 848580-48-3
M. Wt: 178.23 g/mol
InChI Key: OWYLWJWVTYHWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Pyridinamine, 2-(tetrahydro-2H-pyran-4-yl)-” is a chemical compound that contains a pyridinamine group and a tetrahydropyran group . The tetrahydropyran ring is the most frequently reported three-dimensional ring system in marketed drugs, second only to the phenyl ring when two-dimensional rings are included . It can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in the treatment of cancer .

properties

CAS RN

848580-48-3

Product Name

4-Pyridinamine, 2-(tetrahydro-2H-pyran-4-yl)-

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(oxan-4-yl)pyridin-4-amine

InChI

InChI=1S/C10H14N2O/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2,(H2,11,12)

InChI Key

OWYLWJWVTYHWJP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC=CC(=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 550 g (26.7 mmol) 2-(3,6-dihydro-2H-pyran-4-yl)-4-nitro-pyridine in 230 ml tetrahydrofuran and 5 ml glacial acetic acid was added 2.84 g of 10% palladium on charcoal and the mixture was then stirred for 16 h under an atmosphere of hydrogen at room temperature and 1.7 bar pressure. The mixture was then filtered, washing with methanol, and the filtrate concentrated in vacuo. Flash chromatography (methanol/dichloromethane/triethylamine 100/5/1) afforded 4.75 g (100%) 2-(tetrahydro-pyran-4-yl)-pyridin-4-ylamine as a light yellow oil. ES-MS m/e (%): 179 (M+H+, 100).
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.84 g
Type
catalyst
Reaction Step One

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